molecular formula C8H8N2O3S B1299808 1-methyl-1H-benzimidazole-2-sulfonic acid CAS No. 5533-38-0

1-methyl-1H-benzimidazole-2-sulfonic acid

Cat. No. B1299808
CAS RN: 5533-38-0
M. Wt: 212.23 g/mol
InChI Key: IPGCDDVLUYNFOU-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzimidazole-2-sulfonic acid is a chemical compound that is part of the benzimidazole family, which are heterocyclic compounds consisting of fused benzene and imidazole rings. This particular compound is characterized by a sulfonic acid group attached to the benzimidazole structure, which can significantly alter its chemical and physical properties, as well as its potential applications in various fields such as catalysis and pharmaceuticals.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those with sulfonic acid groups, can be achieved through various methods. One approach involves the reaction of o-phenylenediamine with aromatic aldehydes in the presence of a solid acid catalyst, such as silica-bonded propyl-S-sulfonic acid (SBSSA), to yield 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles with good to excellent yields . Another method includes the use of ionic liquids, such as 1,3-disulfonic acid benzimidazolium chloride, which can act as efficient and recyclable catalysts for the synthesis of complex organic compounds .

Molecular Structure Analysis

The molecular structure of 1-methyl-1H-benzimidazole-2-sulfonic acid is characterized by the presence of a sulfonic acid group, which is a strong electron-withdrawing group. This can influence the reactivity of the compound, making it more susceptible to further chemical modifications. The structure can be studied and confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo a variety of chemical reactions. For instance, the reaction with chlorosulfonic acid can lead to the formation of sulfonic acids or sulfonic chlorides, depending on the nature of the substituents present in the benzimidazole nucleus . Additionally, benzimidazole sulfonic acids can be used to synthesize N-Mannich bases through amino methylation reactions, which can then be evaluated for various biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methyl-1H-benzimidazole-2-sulfonic acid are influenced by the sulfonic acid group. This group increases the compound's solubility in water and its acidity, making it a strong acid. The presence of the sulfonic acid group also affects the compound's melting point, boiling point, and stability. These properties are crucial for the compound's potential use in different applications, including as a catalyst or in drug development .

Relevant Case Studies

Case studies involving benzimidazole sulfonic acids often focus on their applications in catalysis and medicinal chemistry. For example, the use of silica-bonded propyl-S-sulfonic acid as a catalyst demonstrates the potential of benzimidazole sulfonic acids in facilitating organic synthesis reactions . In medicinal chemistry, the synthesis and biological evaluation of N-Mannich bases of benzimidazole sulfonic acids highlight the therapeutic potential of these compounds, with some showing significant biological activity .

Scientific Research Applications

1. Synthesis of Benzimidazole Derivatives

Research demonstrates the use of 1-methyl-1H-benzimidazole-2-sulfonic acid in the synthesis of various benzimidazole derivatives. These compounds are produced using efficient and environmentally friendly methods, highlighting the utility of this chemical in green chemistry applications (Sajjadifar et al., 2019).

2. Catalysis in Organic Reactions

This compound is utilized as a catalyst in organic synthesis, particularly in the formation of benzimidazoles from aromatic aldehydes and diamines. The catalyst's efficiency in such reactions exemplifies its potential for various synthetic applications (Khazaei et al., 2011).

3. Application in Solvent-Free Synthesis

1-methyl-1H-benzimidazole-2-sulfonic acid has been effectively used in the solvent-free synthesis of tetrasubstituted imidazoles. This approach aligns with the principles of green chemistry, reducing solvent use and associated environmental impact (Davoodnia et al., 2010).

4. Development of Antimicrobial Agents

Research shows the potential of 1-methyl-1H-benzimidazole-2-sulfonic acid derivatives in creating antibacterial agents, particularly targeting specific bacteria like Helicobacter pylori. This application underscores its relevance in pharmaceutical research (Kühler et al., 2002).

5. Use in Polymer Science

This compound plays a significant role in the synthesis of polymers, particularly polyimides with sulfonated benzimidazole pendant groups. These polymers exhibit unique properties like solubility in polar solvents and potential applications in various industries (Alvarez-Gallego et al., 2007).

6. Role in Fuel Cell Technology

1-methyl-1H-benzimidazole-2-sulfonic acid derivatives are used in the development of proton exchange membranes for fuel cells. These applications highlight the compound's role in advancing renewable energy technologies (Chen et al., 2010).

Safety And Hazards

1-Methyl-1H-benzimidazole-2-sulfonic acid is classified as an irritant. The safety statements recommend avoiding contact with skin and eyes .

Future Directions

While specific future directions for 1-methyl-1H-benzimidazole-2-sulfonic acid are not mentioned, benzimidazoles in general are promising candidates for developing antibacterial drugs . They are also used in a wide range of therapeutic uses including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine, as well as used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

properties

IUPAC Name

1-methylbenzimidazole-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-10-7-5-3-2-4-6(7)9-8(10)14(11,12)13/h2-5H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGCDDVLUYNFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369230
Record name 1-methyl-1H-benzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658604
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-methyl-1H-benzimidazole-2-sulfonic acid

CAS RN

5533-38-0
Record name 1-methyl-1H-benzimidazole-2-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Guo, Q Zhang, X Wang, X Xu, Y Wang, L Wei… - Available at SSRN … - papers.ssrn.com
In this study, we used 16S rRNA, targeted and untargeted metabolomics to characterize the rumen bacteria community, and metabolites in yak meat, and to investigate the relationship …
Number of citations: 0 papers.ssrn.com

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